Superior Binding Affinity to MurA Enzyme Compared to Zerumbone and Curzerenone
In a direct head-to-head molecular docking study against the MurA enzyme, Gingerglycolipid B demonstrated a binding free energy (ΔGbinding) of -8.4 kcal/mol. This is a more favorable binding energy compared to the structurally related ginger compounds zerumbone (-8.3 kcal/mol) and curzerenone (-7.4 kcal/mol), as well as the known antibiotic fosfomycin (-4.7 kcal/mol). The natural substrate exhibited the highest affinity at -10.1 kcal/mol [1].
| Evidence Dimension | Binding Free Energy (ΔGbinding) to MurA Enzyme |
|---|---|
| Target Compound Data | -8.4 kcal/mol |
| Comparator Or Baseline | Zerumbone: -8.3 kcal/mol; Curzerenone: -7.4 kcal/mol; Fosfomycin (antibiotic): -4.7 kcal/mol; Natural substrate (UDP-GlcNAc): -10.1 kcal/mol |
| Quantified Difference | Gingerglycolipid B has a 0.1 kcal/mol more favorable binding energy than zerumbone and a 1.0 kcal/mol more favorable binding energy than curzerenone. |
| Conditions | Molecular docking simulation using Autodock Vina with the MurA enzyme active site. |
Why This Matters
This quantitative data indicates Gingerglycolipid B has a specific, favorable interaction with a key bacterial enzyme, making it a more relevant candidate for antibacterial research compared to other ginger-derived compounds with weaker predicted binding.
- [1] Mai NL, et al. Inhibition Docking Simulation of Zerumbone, Gingerglycolipid B, and Curzerenone Compound of Zingiber zerumbet from Timor Island Against MurA Enzyme. JACSON-Journal of Applied Chemical Science. 2016;3(1). View Source
